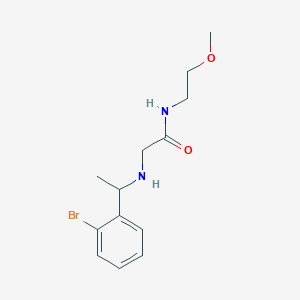
2-((1-(2-Bromophenyl)ethyl)amino)-n-(2-methoxyethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((1-(2-Bromophenyl)ethyl)amino)-n-(2-methoxyethyl)acetamide is an organic compound with the molecular formula C11H16BrNO. This compound is characterized by the presence of a bromophenyl group, an ethylamino group, and a methoxyethylacetamide group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(2-Bromophenyl)ethyl)amino)-n-(2-methoxyethyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromophenyl ethylamine and 2-methoxyethyl acetate.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as palladium on carbon.
Reaction Steps: The reaction proceeds through a series of steps, including nucleophilic substitution, amide bond formation, and purification processes.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors, continuous flow processes, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-((1-(2-Bromophenyl)ethyl)amino)-n-(2-methoxyethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromophenyl group can undergo substitution reactions with nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base, such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an amine derivative.
Scientific Research Applications
2-((1-(2-Bromophenyl)ethyl)amino)-n-(2-methoxyethyl)acetamide is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((1-(2-Bromophenyl)ethyl)amino)-n-(2-methoxyethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-((1-(2-Chlorophenyl)ethyl)amino)-n-(2-methoxyethyl)acetamide
- 2-((1-(2-Fluorophenyl)ethyl)amino)-n-(2-methoxyethyl)acetamide
- 2-((1-(2-Iodophenyl)ethyl)amino)-n-(2-methoxyethyl)acetamide
Uniqueness
2-((1-(2-Bromophenyl)ethyl)amino)-n-(2-methoxyethyl)acetamide is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom can influence the compound’s electronic properties, making it suitable for specific applications in research and industry.
Properties
Molecular Formula |
C13H19BrN2O2 |
|---|---|
Molecular Weight |
315.21 g/mol |
IUPAC Name |
2-[1-(2-bromophenyl)ethylamino]-N-(2-methoxyethyl)acetamide |
InChI |
InChI=1S/C13H19BrN2O2/c1-10(11-5-3-4-6-12(11)14)16-9-13(17)15-7-8-18-2/h3-6,10,16H,7-9H2,1-2H3,(H,15,17) |
InChI Key |
TUQHMSRQKGDQMK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1Br)NCC(=O)NCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















